N-(3-Chlorobenzyl)-1-butanamine hydrochloride
CAS No.: 16183-36-1
Cat. No.: VC6280174
Molecular Formula: C11H17Cl2N
Molecular Weight: 234.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16183-36-1 |
---|---|
Molecular Formula | C11H17Cl2N |
Molecular Weight | 234.16 |
IUPAC Name | N-[(3-chlorophenyl)methyl]butan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H |
Standard InChI Key | UVKFVXZKYVRPQQ-UHFFFAOYSA-N |
SMILES | CCCCNCC1=CC(=CC=C1)Cl.Cl |
Introduction
Chemical Identification and Structural Properties
N-(3-Chlorobenzyl)-1-butanamine hydrochloride (CAS: 16183-36-1) is the hydrochloride salt of the tertiary amine N-(3-chlorobenzyl)-1-butanamine. The free base (CAS: 16183-35-0) has a molecular formula of , while the hydrochloride form is represented as , with a molecular weight of 234.2 g/mol . Key structural features include:
-
A 3-chlorobenzyl group attached to a butanamine backbone.
-
A secondary amine functional group protonated in the hydrochloride form.
Table 1: Physicochemical Properties
The compound’s logarithmic partition coefficient (LogP) of 3.71 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Manufacturing
The synthesis of N-(3-Chlorobenzyl)-1-butanamine hydrochloride involves a multi-step pathway:
-
Alkylation of Aniline: Reacting aniline with 1-bromobutane in the presence of a base (e.g., sodium hydroxide) yields N-butylaniline.
-
Chlorination: Electrophilic aromatic substitution introduces a chlorine atom at the meta position of the benzyl group using chlorine gas and a Lewis acid catalyst (e.g., FeCl₃) .
-
Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and handling stability .
Key Reaction Conditions:
-
Temperature: Chlorination typically occurs at 0–5°C to minimize side reactions.
-
Catalysts: FeCl₃ facilitates electrophilic substitution by generating chloronium ions .
-
Purification: Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salt .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its amine and aryl chloride functionalities:
Amine Reactivity
-
Alkylation/Acylation: The secondary amine can undergo alkylation with alkyl halides or acylation with acid chlorides to form quaternary ammonium salts or amides, respectively.
-
Oxidation: Exposure to strong oxidizers (e.g., KMnO₄) may yield nitroso or nitro derivatives, though this pathway is less common due to steric hindrance .
Aryl Chloride Reactivity
-
Nucleophilic Aromatic Substitution: The meta-chlorine atom can be displaced by nucleophiles (e.g., hydroxide, amines) under high-temperature or catalytic conditions .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the aromatic ring.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s structural motif is valuable in designing:
-
Central Nervous System (CNS) Agents: The chlorobenzyl group may enhance blood-brain barrier penetration, making it a candidate for neurotransmitter analogs.
-
Antimicrobials: Aromatic amines often exhibit bioactivity against bacterial and fungal pathogens .
Material Science
-
Polymer Modification: Incorporation into polymer backbones can impart flame retardancy due to chlorine content .
-
Coordination Chemistry: The amine group can act as a ligand for transition metals, enabling catalysis applications.
Parameter | Data |
---|---|
Acute Toxicity | Not classified (insufficient data) |
Skin Irritation | No data |
Eye Damage | No data |
Decomposition Products | CO, NOₓ, HCl (under combustion) |
Storage | 2–8°C in airtight container |
Future Research Directions
-
Biological Screening: Evaluate efficacy against microbial strains or cancer cell lines.
-
Derivatization Studies: Explore novel analogs via functional group interconversion.
-
Thermal Stability Analysis: Assess suitability for high-temperature industrial processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume